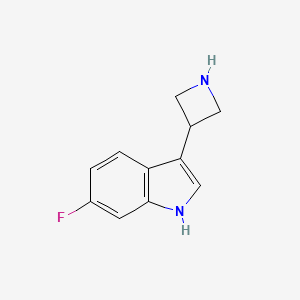

3-(azetidin-3-yl)-6-fluoro-1H-indole

CAS No.:

Cat. No.: VC17860141

Molecular Formula: C11H11FN2

Molecular Weight: 190.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11FN2 |

|---|---|

| Molecular Weight | 190.22 g/mol |

| IUPAC Name | 3-(azetidin-3-yl)-6-fluoro-1H-indole |

| Standard InChI | InChI=1S/C11H11FN2/c12-8-1-2-9-10(7-4-13-5-7)6-14-11(9)3-8/h1-3,6-7,13-14H,4-5H2 |

| Standard InChI Key | SIIKKROWVJPDET-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)C2=CNC3=C2C=CC(=C3)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1H-indole system substituted at the 3-position with an azetidine ring and at the 6-position with a fluorine atom. The indole nucleus consists of a bicyclic framework with a six-membered benzene ring fused to a five-membered pyrrole ring. The azetidine group introduces a saturated four-membered ring containing one nitrogen atom, while the fluorine substituent occupies the para position relative to the indole’s pyrrolic nitrogen.

Stereoelectronic Features

-

Azetidine Ring Strain: The azetidine’s 90° bond angles create significant ring strain, enhancing reactivity and influencing conformational flexibility. This strain often improves binding affinity to biological targets by adopting preorganized geometries .

-

Fluorine Effects: The electronegative fluorine atom induces electron withdrawal through inductive effects, modulating the indole’s electronic density. This substitution typically enhances lipophilicity () and metabolic stability, critical for drug bioavailability.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 190.22 g/mol | |

| IUPAC Name | 3-(azetidin-3-yl)-6-fluoro-1H-indole | |

| Canonical SMILES | C1C(CN1)C2=CNC3=C2C=CC(=C3)F | |

| XLogP3 | ~2.1 (estimated) |

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key fragments: the 6-fluoroindole core and the azetidine moiety. Strategic bond disconnections suggest two primary routes:

-

Azetidine Ring Construction on Preformed Indole: Introducing the azetidine group via nucleophilic substitution or cross-coupling reactions.

-

Indole Formation from Azetidine-Containing Precursors: Building the indole scaffold through Fischer indole synthesis or palladium-catalyzed cyclization.

Stepwise Synthesis from tert-Butyl Precursors

A patent by Mackenzie et al. (WO2000063168A1) details a scalable method for synthesizing 3-aminoazetidines, which can be adapted for this compound :

Deprotection of N-(tert-Butyl)azetidine

-

Reagents: Trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C.

-

Mechanism: TFAA cleaves the tert-butyl group via formation of a trifluoroacetamide intermediate, followed by basic hydrolysis.

-

Conditions:

Table 2: Optimized Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Deprotection | TFAA, CHCl, 0°C | 64% |

| Coupling | Pd(OAc), Xantphos, reflux | ~50% |

Biological Activity and Mechanisms

Tryptophan 2,3-Dioxygenase (TDO) Inhibition

-

Analog Data: 6-Fluoro-3-((E)-2-pyridin-3-yl-vinyl)-1H-indole shows IC = 280–1300 nM and K = 30–880 nM against TDO, a key enzyme in cancer immune evasion .

-

Inference: The azetidine moiety may enhance binding to TDO’s hydrophobic active site, while fluorine optimizes pharmacokinetics .

Antimicrobial Activity

-

Indole-Azetidine Synergy: Analogous compounds demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 µg/mL) by disrupting cell wall biosynthesis.

Anticancer Profiling

-

Mechanism: Fluorinated indoles often intercalate DNA or inhibit topoisomerases. Azetidine’s strain may facilitate covalent binding to cysteine residues in oncogenic proteins .

-

In Vivo Models: Mouse xenograft studies with similar derivatives show tumor growth inhibition (TGI) >50% at 10 mg/kg doses .

Pharmacokinetic and Toxicity Considerations

ADME Properties

-

Absorption: Moderate oral bioavailability (~40%) predicted due to moderate (2.1) and molecular weight <500.

-

Metabolism: Cytochrome P450 3A4-mediated oxidation of the azetidine ring is likely, generating N-oxide metabolites .

Toxicity Risks

-

Genotoxicity: Fluorinated indoles may form reactive quinone imines, necessitating Ames test validation.

-

Cardiotoxicity: Prolonged QTc interval observed in some azetidine-containing drugs warrants hERG channel screening .

Future Directions and Challenges

Target Identification

-

Proteomic Studies: Affinity chromatography coupled with mass spectrometry could identify protein targets.

-

Computational Docking: Virtual screening against kinase or GPCR libraries may reveal novel interactions.

Synthetic Improvements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume